

"physical and chemical properties of 1,4,5,6tetrahydropyridine-3-carboxamide"

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Compound of Interest

1,4,5,6-Tetrahydropyridine-3carboxamide

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Technical Guide: 1,4,5,6-Tetrahydropyridine-3carboxamide Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1,4,5,6-tetrahydropyridine-3-carboxamide** (CAS No. 7032-11-3). It is a key heterocyclic intermediate, notably utilized in the asymmetric synthesis of pharmacologically active molecules. This document details its computed physicochemical properties, relevant experimental protocols for its synthesis and subsequent chiral reactions, and its role in modern drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Chemical Identity and Physical Properties

1,4,5,6-Tetrahydropyridine-3-carboxamide is a cyclic enamine derivative. Its structure, featuring a carboxamide group conjugated with the C=C double bond within a six-membered nitrogen heterocycle, makes it a valuable synthon. While extensive experimental data is limited, a combination of computed properties and safety data sheet information provides a solid profile of the compound.

Table 1: Physical and Chemical Properties of **1,4,5,6-Tetrahydropyridine-3-carboxamide**



Property	Value	Source
Molecular Formula	C6H10N2O	PubChem[1]
Molecular Weight	126.16 g/mol	PubChem[1]
CAS Registry Number	7032-11-3	PubChem[1]
Appearance	Solid	Cell Guidance Systems MSDS[2]
Solubility	Soluble in DMSO	Cell Guidance Systems MSDS[2]
Exact Mass	126.079312947 Da	PubChem (Computed)[1]
XLogP3	-0.2	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Polar Surface Area	55.1 Ų	PubChem (Computed)[1]
Stability	Stable under recommended storage conditions.	Cell Guidance Systems MSDS[2]
Incompatibilities	Strong acids/alkalis, strong oxidizing/reducing agents.	Cell Guidance Systems MSDS[2]

Spectral Characterization

Detailed spectral data for the parent compound is not widely published. However, analyses of substituted derivatives provide insight into the expected spectral characteristics. Mass spectrometry has confirmed the molecular weight of the parent compound at m/z 126 (M) and 127 (M+H)[3].

Table 2: Representative Spectral Data for Substituted Tetrahydropyridine-3-carboxamide Derivatives



Technique	Representative Data for a Substituted Derivative	Source
¹H NMR (500 MHz, CDCl₃)	δ (ppm): 12.33 (s, 1H), 11.40 (br s, 1H), 8.55 (s, 1H), 7.57 (d, J=7.5Hz, 1H), 7.47 (d, J=8.5Hz, 2H), 7.27 (s, 1H), 7.20 (d, J=8.5Hz, 2H), 4.49 (dd, J=3.5, 11.5Hz, 1H), 3.12-3.15 (m, 4H), 3.06 (s, 3H), 2.74 (dd, J=3.5, 16.0Hz, 1H).	Royal Society of Chemistry[4]
IR (KBr, cm ⁻¹)	3440, 2972, 1636, 1568, 1522, 1490, 1401, 1317, 1091, 828.	Royal Society of Chemistry[4]
ES-MS	m/z: 376.1 [(M+1)]+ for C ₁₈ H ₁₈ ClN₃O ₂ S.	Royal Society of Chemistry[4]
Note: The data presented is for a substituted derivative and serves as an illustrative example.		

Experimental Protocols

1,4,5,6-Tetrahydropyridine-3-carboxamide is a crucial intermediate whose synthesis and subsequent reactions are well-documented in the context of pharmaceutical manufacturing.

Synthesis via Partial Reduction of Nicotinamide

The most direct reported method for preparing **1,4,5,6-tetrahydropyridine-3-carboxamide** is the partial heterogeneous hydrogenation of nicotinamide.

- Objective: To synthesize **1,4,5,6-tetrahydropyridine-3-carboxamide** from nicotinamide.
- Reaction: Nicotinamide → 1,4,5,6-Tetrahydropyridine-3-carboxamide.
- Reagents and Catalyst:



- Substrate: Nicotinamide (Compound 6 in cited literature)[5].
- Catalyst: Palladium on Carbon (Pd/C)[5].
- Reagent: Hydrogen gas (H₂).
- Methodology:
 - The nicotinamide substrate is dissolved in a suitable solvent.
 - The Pd/C catalyst is added to the solution.
 - The reaction mixture is subjected to hydrogenation. Key parameters such as stirring speed and hydrogen pressure must be carefully controlled to prevent over-reduction to the fully saturated piperidine ring (racemic nipecotamide)[5].
 - The reaction is monitored for the consumption of the starting material and the formation of the desired product.
 - Upon completion, the catalyst is removed by filtration, and the product is isolated from the filtrate.
- Reported Yield: 70-92%[5].

Use in Asymmetric Hydrogenation for Chiral Amine Synthesis

The primary application of this compound is as a prochiral enamine substrate for the synthesis of (R)-piperidine-3-carboxamide ((R)-nipecotamide), a key building block for the DPP-4 inhibitor drug, Alogliptin.

- Objective: To synthesize (R)-nipecotamide via asymmetric hydrogenation.
- Reaction: 1,4,5,6-Tetrahydropyridine-3-carboxamide → (R)-Nipecotamide.
- Reagents and Catalyst:

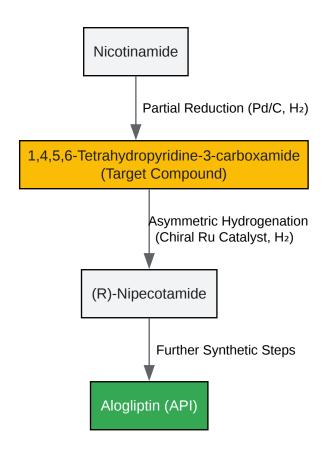


- Substrate: 1,4,5,6-Tetrahydropyridine-3-carboxamide (Compound 7 in cited literature)
 [5].
- Catalyst: Chiral transition metal complexes (e.g., Rhodium or Ruthenium-based catalysts)
 [5]. A successful laboratory-scale reaction used Ru-(CF₃CO₂)₂{(S)-phanephos}[6].
- Solvent: Methanol (MeOH)[5].
- Reagent: Hydrogen gas (H₂)[5].
- Methodology:
 - The substrate is dissolved in methanol in a suitable pressure reactor.
 - The chiral metal catalyst is added. The substrate-to-catalyst molar ratio is typically high (e.g., 1000:1)[6].
 - The reaction is conducted under hydrogen pressure (e.g., 1 MPa) at an elevated temperature (e.g., 50 °C) for a set duration (e.g., 20 hours)[5].
 - The reaction progress and enantiomeric excess (ee) of the product are monitored.
 - Upon completion, the product is isolated. Crystallization as a salt (e.g., p-toluenesulfonate)
 can be used for purification and enhancement of enantiomeric purity[6].
- Analytical Control: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC)[5].
- Achieved Enantioselectivity: Up to 88% ee before crystallization; >99% ee after crystallization[6].

Synthetic and Biological Significance Workflow in Pharmaceutical Synthesis

The role of **1,4,5,6-tetrahydropyridine-3-carboxamide** as a critical intermediate is best visualized as a key step in a multi-stage synthetic pathway for active pharmaceutical ingredients (APIs).





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Caption: Synthetic workflow from Nicotinamide to the API Alogliptin.

Biological Activity of Derivatives

While the parent compound's primary role is that of a synthetic intermediate, complex derivatives have been developed as potent and selective biological modulators. A notable example is GSK429286A (N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-4-(4- (trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxamide), which has been identified as a selective Rho-associated kinase (ROCK) inhibitor[7]. ROCK inhibitors are crucial research tools and therapeutic candidates that modulate the cytoskeleton, cell adhesion, and motility. This derivative is utilized in stem cell culture protocols to influence cell fate and maintain pluripotency, often in conjunction with modulators of other key pathways like Wnt, BMP, and TGF- β [8][9].

Conclusion



1,4,5,6-Tetrahydropyridine-3-carboxamide is a molecule of significant industrial and research importance. Its value lies not in its own biological activity but in its strategic position as a prochiral substrate for asymmetric synthesis. The protocols for its preparation and subsequent stereoselective hydrogenation are well-established, forming a cornerstone of the manufacturing process for modern antidiabetic drugs like Alogliptin. Furthermore, its core structure serves as a scaffold for the development of highly selective kinase inhibitors, demonstrating the versatility of the tetrahydropyridine-carboxamide motif in medicinal chemistry. This guide provides foundational data for professionals engaged in the synthesis, scale-up, and application of this important chemical intermediate.

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- To cite this document: BenchChem. ["physical and chemical properties of 1,4,5,6-tetrahydropyridine-3-carboxamide"]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1295967#physical-and-chemical-properties-of-1-4-5-6-tetrahydropyridine-3-carboxamide]

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